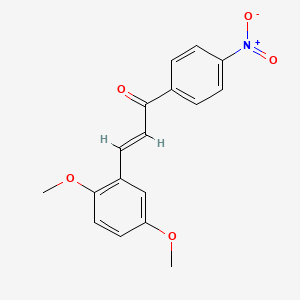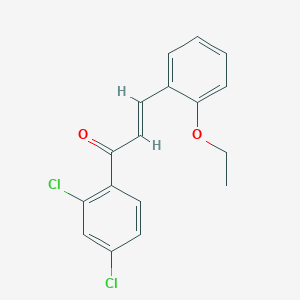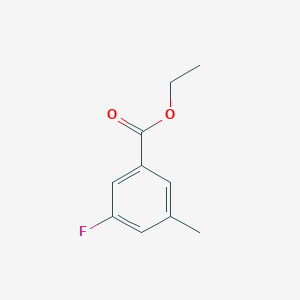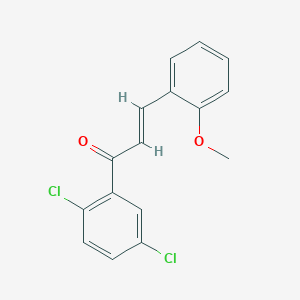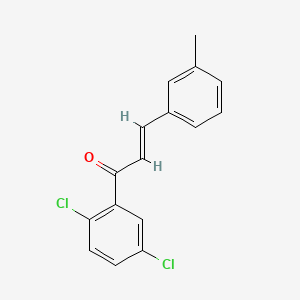
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2,5-Dichloro-3-methylphenylprop-2-en-1-one, is a chemical compound consisting of a dichlorophenyl group attached to a methylphenyl group. This compound has been studied for its potential use in various scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is a useful compound for scientific research applications. It has been used in the synthesis of various compounds, including the synthesis of the anti-inflammatory agent flumethasone. It has also been used in the synthesis of the anti-cancer drug lapatinib. In addition, it has been used in the synthesis of various other compounds, such as the anticonvulsant drug topiramate.
作用机制
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound has an effect on the activity of enzymes involved in the synthesis of various compounds, including the synthesis of the anti-inflammatory agents flumethasone and lapatinib, as well as the anticonvulsant drug topiramate.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-cancer effects, as well as anticonvulsant effects. In addition, it has been shown to have anti-bacterial and anti-viral effects.
实验室实验的优点和局限性
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has several advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, making it ideal for use in lab experiments. However, it is also a relatively toxic compound, and it should be handled with caution in the laboratory.
未来方向
There are several potential future directions for the use of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one in scientific research. One potential direction is the development of new synthesis methods for the production of this compound. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Finally, further research into its mechanism of action could lead to a better understanding of its effects on enzymes involved in the synthesis of various compounds.
合成方法
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium bromide in a mixture of dichloromethane and tetrahydrofuran. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium iodide in a mixture of dichloromethane and tetrahydrofuran, or the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium chloride in a mixture of dichloromethane and tetrahydrofuran.
属性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-10-13(17)6-7-15(14)18/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSUOFDKPFAVTO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









